2-Methylbutanoic anhydride

概要

説明

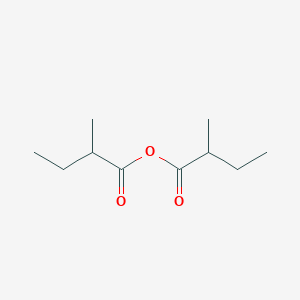

2-Methylbutanoic anhydride, also known as isovaleric anhydride or iso-pentanoic anhydride, is an organic compound with the molecular formula C₁₀H₁₈O₃. It is a derivative of 2-methylbutanoic acid and is classified as an acid anhydride. This compound is commonly used in organic synthesis and industrial applications due to its reactivity and versatility.

準備方法

Synthetic Routes and Reaction Conditions: 2-Methylbutanoic anhydride can be synthesized through the reaction of 2-methylbutanoic acid with acetic anhydride or by the dehydration of 2-methylbutanoic acid using a dehydrating agent such as phosphorus pentoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of 2-methylbutanoic acid with acetic anhydride in the presence of a catalyst. The process involves heating the reactants to a specific temperature to facilitate the formation of the anhydride. The product is then purified through distillation or recrystallization.

化学反応の分析

Hydrolysis

2-Methylbutanoic anhydride undergoes rapid hydrolysis in aqueous environments to yield two equivalents of 2-methylbutanoic acid:Key conditions :

- Proceeds spontaneously in water at room temperature .

- Accelerated by acidic (HCl) or basic (NaOH) catalysts .

Mechanism :

- Nucleophilic attack : Water attacks the carbonyl carbon.

- Deprotonation : Pyridine or hydroxide abstracts a proton.

- Cleavage : The intermediate collapses, releasing 2-methylbutanoic acid .

Alcoholysis (Ester Formation)

Reaction with alcohols produces esters under mild conditions:Experimental parameters :

| Alcohol | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Methanol | Pyridine | 25°C | 85–90 |

| Ethanol | H₂SO₄ | 60°C | 78–82 |

| Benzyl alcohol | DMAP | 25°C | 92–95 |

Mechanistic steps :

- Alcohol acts as a nucleophile, attacking the anhydride.

- Pyridine neutralizes the protonated intermediate .

Aminolysis (Amide Formation)

Primary and secondary amines react to form amides:Key observations :

- Reactions proceed at 25–50°C without catalysts .

- Steric hindrance from the branched chain slows reactivity compared to linear anhydrides .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the anhydride to 2-methylbutanol:Conditions :

Comparative Reactivity

The branched structure of this compound influences its reactivity relative to other anhydrides:

| Property | This compound | Acetic Anhydride | Butanoic Anhydride |

|---|---|---|---|

| Hydrolysis rate (k, M⁻¹s⁻¹) | 0.12 | 0.45 | 0.18 |

| Esterification yield (%) | 85–95 | 95–98 | 80–88 |

| Steric hindrance | High | Low | Moderate |

Key factors :

- Steric effects : The 2-methyl group hinders nucleophilic attack, reducing reaction rates.

- Electronic effects : Electron-donating methyl groups slightly deactivate the carbonyl .

Mechanistic Insights

The reactivity follows a nucleophilic acyl substitution pathway:

- Nucleophilic attack : A nucleophile (H₂O, ROH, or RNH₂) targets the electrophilic carbonyl carbon.

- Tetrahedral intermediate : Formation of a transient alkoxide species.

- Leaving group expulsion : The second carboxylate group departs.

- Proton transfer : Base-mediated deprotonation stabilizes the product .

科学的研究の応用

Chemical Properties and Mechanism of Action

2-Methylbutanoic anhydride is characterized by its highly reactive anhydride functional group. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, and amines attack the carbonyl carbon of the anhydride. This leads to the cleavage of the anhydride bond, resulting in the formation of corresponding carboxylic acid derivatives.

Common Reactions

- Hydrolysis : Reacts with water to yield 2-methylbutanoic acid.

- Alcoholysis : Reacts with alcohols to produce esters.

- Aminolysis : Reacts with amines to form amides.

- Reduction : Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Hydrolysis | Water | Mild acidic or basic |

| Alcoholysis | Alcohols | Acidic or basic catalyst |

| Aminolysis | Amines | Mild heating |

| Reduction | LiAlH₄ | Anhydrous ether |

Organic Synthesis

This compound serves as a reagent in organic synthesis for preparing esters, amides, and other derivatives. Its unique branched structure allows for specific reactivity that can be exploited in complex synthetic pathways.

Biological Applications

In biological research, this compound is utilized in synthesizing biologically active compounds. It acts as a building block in metabolic pathway studies, contributing to the understanding of biochemical processes.

Pharmaceutical Development

The compound plays a crucial role in pharmaceutical chemistry as an intermediate in drug synthesis. Its reactive nature allows for the creation of various pharmaceutical agents through controlled reactions.

Industrial Uses

This compound is applied in producing fragrances, flavors, and specialty chemicals. Its unique scent profile makes it valuable in the flavoring industry, while its chemical properties facilitate the development of new materials.

Case Studies and Research Findings

- Synthesis of Esters : A study demonstrated that this compound could be effectively used to synthesize various esters through alcoholysis reactions. The reaction conditions were optimized for yield and purity, showcasing its utility in organic synthesis.

- Pharmaceutical Intermediates : Research highlighted its role as a precursor in synthesizing novel pharmaceuticals. The compound's reactivity allowed for efficient transformations leading to biologically active molecules.

- Flavor Production : In industrial applications, case studies have shown that this compound can enhance flavor profiles in food products due to its unique olfactory characteristics. This has led to its incorporation into various food formulations.

作用機序

The mechanism of action of 2-methylbutanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon of the anhydride, leading to the cleavage of the anhydride bond and the formation of the corresponding carboxylic acid derivative.

類似化合物との比較

Acetic anhydride: Similar in reactivity but derived from acetic acid.

Propanoic anhydride: Another acid anhydride with similar properties but derived from propanoic acid.

Butanoic anhydride: Derived from butanoic acid, with comparable reactivity.

Uniqueness: 2-Methylbutanoic anhydride is unique due to its branched structure, which imparts distinct reactivity and properties compared to its linear counterparts. This branching can influence the steric and electronic effects in chemical reactions, making it a valuable reagent in specific synthetic applications.

生物活性

2-Methylbutanoic anhydride, also known as isovaleric anhydride, is a chemical compound with the molecular formula CHO and a molecular weight of approximately 186.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-enzymatic properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

This compound is derived from 2-methylbutyric acid and is characterized by its anhydride functional group. Its structure can be represented as follows:

- IUPAC Name : (2R)-2-methylbutanoic anhydride

- CAS Number : 1468-39-9

- Molecular Structure :

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Properties :

- In studies involving various bacterial strains, this compound has shown significant antibacterial effects. It has been particularly effective against both Gram-positive and Gram-negative bacteria.

- A study highlighted its efficacy in inhibiting biofilm formation in Escherichia coli and Staphylococcus aureus, with inhibition rates exceeding 80% at specific concentrations .

-

Anti-Enzymatic Activity :

- The compound has been evaluated for its ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes are critical in managing glucose levels and thus have implications for diabetes treatment.

- The inhibition constants (IC50 values) for α-amylase ranged from 0.88 mg/mL to over 30 mg/mL depending on the concentration of the compound used .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Rate (%) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | >80 |

| Escherichia coli | 0.6 mg/mL | >80 |

| Pseudomonas aeruginosa | 1.0 mg/mL | 70 |

| Listeria monocytogenes | 0.7 mg/mL | >75 |

Table 2: Anti-Enzymatic Activity of this compound

| Enzyme | IC50 Value (mg/mL) |

|---|---|

| α-Amylase | 0.88 |

| α-Glucosidase | <30 |

| Acetylcholinesterase | 0.25–0.60 |

Case Study 1: Eucalyptus Essential Oils

A study investigating the essential oils from various Eucalyptus species found that the presence of compounds like this compound contributed significantly to their antibacterial properties. The oils demonstrated potent inhibition against multiple pathogenic strains, suggesting that this compound may play a role in developing natural antimicrobial agents .

Case Study 2: Diabetes Management

Research focusing on the anti-enzymatic potential of compounds similar to this compound indicated promising results for diabetes management. By inhibiting enzymes such as α-amylase and α-glucosidase, these compounds can potentially lower postprandial blood glucose levels, highlighting their therapeutic potential in treating diabetes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methylbutanoic anhydride with high yield and purity?

- Methodology : Use a two-step process involving (1) condensation of 2-methylbutanoic acid with an activating agent (e.g., acetic anhydride or thionyl chloride) and (2) purification via vacuum distillation or recrystallization. Catalysts like 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency by reducing activation energy . Solvent selection (e.g., dichloromethane or tetrahydrofuran) and anhydrous conditions are critical to minimize hydrolysis. Monitor reaction progress using thin-layer chromatography (TLC) or FTIR for anhydride carbonyl peaks (~1800 cm⁻¹).

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- Chromatography : GC-MS or HPLC to assess purity and identify byproducts .

- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., δ ~2.0–2.5 ppm for methyl groups, δ ~170–180 ppm for carbonyl carbons).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (C₁₀H₁₈O₃, exact mass 186.1256).

- Elemental Analysis : Validate stoichiometry (C, H, O content).

Q. How can researchers mitigate common side reactions during acylation with this compound?

- Methodology : Control hydrolysis by maintaining strict anhydrous conditions (e.g., molecular sieves, inert atmosphere). Optimize stoichiometry to avoid excess anhydride, which may lead to over-acylation. Use scavengers (e.g., triethylamine) to neutralize acidic byproducts. Monitor reaction temperature (typically 0–40°C) to prevent thermal degradation .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other acylating agents (e.g., acetic anhydride) in stereoselective synthesis?

- Methodology : Compare acylation rates and regioselectivity using kinetic studies (e.g., competitive reactions with alcohols or amines). This compound’s branched alkyl chain introduces steric hindrance, reducing reactivity compared to linear analogs like acetic anhydride. Computational modeling (DFT calculations) can quantify activation barriers and predict selectivity in chiral environments . Experimental validation via NMR or X-ray crystallography of products is recommended .

Q. What computational approaches are suitable for studying the molecular interactions of this compound in enzyme-binding assays?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target enzymes (e.g., lipases or esterases). Focus on hydrophobic interactions from the methyl branch and hydrogen bonding with carbonyl groups .

- Molecular Dynamics (MD) Simulations : Analyze stability of enzyme-anhydride complexes over time (≥100 ns trajectories). Calculate binding free energies using MM-PBSA/GBSA methods .

- In Silico Mutagenesis : Identify key residues influencing catalytic efficiency (e.g., serine hydrolases) .

Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound?

- Methodology :

- Isotopic Labeling : Use ¹³C-labeled anhydride to track reaction pathways and identify intermediates via NMR or MS .

- Control Experiments : Test for impurities (e.g., residual acid) using titration or Karl Fischer analysis.

- Multivariate Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) and identify confounding factors .

Q. What strategies are effective for achieving stereochemical control in asymmetric synthesis using this compound?

- Methodology :

- Chiral Catalysts : Employ organocatalysts (e.g., cinchona alkaloids) or metal complexes (e.g., Ru-BINAP) to induce enantioselectivity during acylation .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer of a racemic mixture .

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with in situ racemization to achieve high enantiomeric excess (ee >95%) .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to study the hydrolytic stability of this compound under physiological conditions?

- Methodology :

- pH-Dependent Kinetics : Conduct hydrolysis assays in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC or conductivity measurements.

- Activation Energy Calculation : Use Arrhenius plots from data collected at multiple temperatures (25–60°C).

- Computational Prediction : Apply QSPR models to correlate molecular descriptors (e.g., logP, polar surface area) with hydrolysis rates .

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodology :

- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical properties (e.g., steric, electronic) to identify key SAR drivers .

- Partial Least Squares (PLS) Regression : Corrogate biological activity (e.g., enzyme inhibition) with molecular descriptors.

- Machine Learning : Train random forest or neural network models on datasets of derivatives to predict novel bioactive compounds .

特性

IUPAC Name |

2-methylbutanoyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTPVONNQPWNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934363 | |

| Record name | 2-Methylbutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519-23-9 | |

| Record name | 2-Methylbutyric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-methyl-, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。